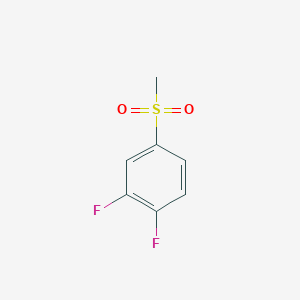

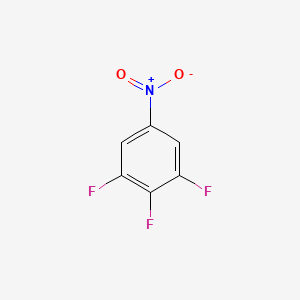

![molecular formula C12H8FNO2S B1304264 1-氟-4-[(4-硝基苯基)硫基]苯 CAS No. 2438-85-9](/img/structure/B1304264.png)

1-氟-4-[(4-硝基苯基)硫基]苯

描述

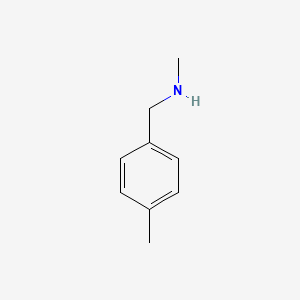

1-Fluoro-4-[(4-nitrophenyl)sulfanyl]benzene is a chemical compound with the molecular formula C12H8FNO2S and a molecular weight of 249.26 . It is used in proteomics research .

Molecular Structure Analysis

The molecular structure of 1-Fluoro-4-[(4-nitrophenyl)sulfanyl]benzene consists of a benzene ring with a fluorine atom (F) at the 1-position and a sulfanyl group (S) attached to a 4-nitrophenyl group at the 4-position .科学研究应用

Proteomics Research

1-Fluoro-4-[(4-nitrophenyl)sulfanyl]benzene: is utilized in proteomics research, where it serves as a reagent for the identification and quantification of proteins. The compound’s ability to interact with amino acids and proteins under specific conditions makes it valuable for probing protein structure and function .

Surface Engineering

This compound is instrumental in surface engineering, particularly in the immobilization of biomolecules on surfaces. Its reactive sulfanyl group can form strong bonds with a variety of substrates, allowing for the stable attachment of biomolecules, which is crucial for the development of biosensors and diagnostic tools .

Bioconjugation

In bioconjugation, (4-Fluorophenyl)(4-nitrophenyl)sulfane acts as a linker to connect biomolecules with other entities, such as drugs or fluorescent markers. This application is significant in creating targeted therapies and imaging agents that can home in on specific cells or tissues .

Polymer Functionalization

The compound’s reactive groups make it suitable for the functionalization of polymers. By attaching to polymer chains, it can modify the surface properties of materials, leading to advancements in material science and the creation of new materials with desired characteristics .

Drug Development

In drug development, 1-Fluoro-4-[(4-nitrophenyl)sulfanyl]benzene can be used to synthesize novel compounds with potential therapeutic effects. Its structural components can be incorporated into drug molecules, enhancing their efficacy or altering their pharmacokinetic profiles .

Analytical Chemistry

Analytical chemists employ this compound as a standard or reagent in various analytical techniques. Its unique chemical signature allows for the precise detection and measurement of substances in complex mixtures, aiding in the analysis of chemical compositions .

Chemical Synthesis

The compound serves as an intermediate in chemical synthesis, facilitating the production of complex molecules. Its reactive nature enables it to participate in a range of chemical reactions, contributing to the synthesis of diverse organic compounds .

Environmental Science

Lastly, (4-Fluorophenyl)(4-nitrophenyl)sulfane has applications in environmental science, particularly in the study of pollutant degradation. Researchers can use it to understand the breakdown of similar compounds in the environment, which is vital for assessing environmental impact and developing remediation strategies .

未来方向

属性

IUPAC Name |

1-(4-fluorophenyl)sulfanyl-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNO2S/c13-9-1-5-11(6-2-9)17-12-7-3-10(4-8-12)14(15)16/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SORUMIWSFRGDCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])SC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70382421 | |

| Record name | 1-Fluoro-4-[(4-nitrophenyl)sulfanyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Fluoro-4-[(4-nitrophenyl)sulfanyl]benzene | |

CAS RN |

2438-85-9 | |

| Record name | 1-Fluoro-4-[(4-nitrophenyl)thio]benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2438-85-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Fluoro-4-[(4-nitrophenyl)sulfanyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

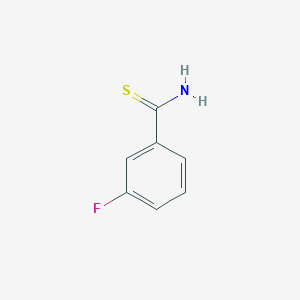

![Dimethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/structure/B1304181.png)

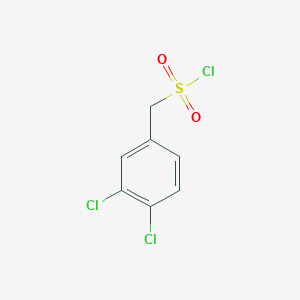

![5-(Bromomethyl)-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B1304184.png)

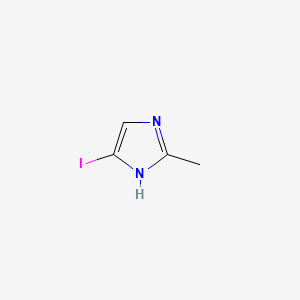

![4-{3-[4-(Trifluoromethyl)phenyl]-1H-pyrazol-4-yl}-pyridine](/img/structure/B1304189.png)